4-(Hydroxymethyl)piperidin-3-ol

Stereochemistry Chiral building blocks Pharmaceutical intermediates

4-(Hydroxymethyl)piperidin-3-ol (CAS 220218-57-5, molecular weight 131.17 g/mol, XLogP3 −0.6) is a piperidine-3-ol derivative bearing a 4-hydroxymethyl substituent, classified as a chiral 3,4-disubstituted piperidine building block. Its structural features—two adjacent hydroxyl groups on the piperidine ring and three hydrogen bond donors—enable it to serve as a key intermediate in pharmaceutical synthesis, particularly for 5-HT4 receptor agonists and other CNS-targeted drug candidates.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 220218-57-5
Cat. No. B3116907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)piperidin-3-ol
CAS220218-57-5
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CNCC(C1CO)O
InChIInChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2
InChIKeyCOQKGJIYPZVMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)piperidin-3-ol (CAS 220218-57-5): Procurement and Selection Guide for Chiral Piperidine Building Blocks


4-(Hydroxymethyl)piperidin-3-ol (CAS 220218-57-5, molecular weight 131.17 g/mol, XLogP3 −0.6) is a piperidine-3-ol derivative bearing a 4-hydroxymethyl substituent, classified as a chiral 3,4-disubstituted piperidine building block [1]. Its structural features—two adjacent hydroxyl groups on the piperidine ring and three hydrogen bond donors—enable it to serve as a key intermediate in pharmaceutical synthesis, particularly for 5-HT4 receptor agonists [2] and other CNS-targeted drug candidates [3]. The compound possesses two stereocenters, yielding four possible stereoisomers; stereochemical purity is therefore a critical procurement specification directly impacting downstream synthetic utility and biological activity [1].

Why Piperidin-3-ol Analogs Cannot Be Substituted for 4-(Hydroxymethyl)piperidin-3-ol in Pharmaceutical Synthesis


The 3-hydroxy-4-hydroxymethyl substitution pattern on the piperidine ring is non-fungible with positional isomers (e.g., 2,6-disubstituted piperidin-3-ols) or derivatives lacking the 3-OH group (e.g., 4-hydroxymethylpiperidine) [1]. The trans-3,4-disubstituted configuration is essential for binding to specific biological targets, as demonstrated in medicinal chemistry programs directed toward 5-HT4 receptor ligands where the trans-4-aminomethyl-piperidin-3-ol moiety is conserved across multiple clinical candidates [2]. The adjacent hydroxyl groups create a unique hydrogen-bonding network that is absent in simpler piperidine alcohols. Furthermore, the stereochemistry at C3 and C4 determines downstream diastereoselectivity: trans- and cis-isomers exhibit fundamentally different reactivity profiles in subsequent transformations [1].

Quantitative Evidence for 4-(Hydroxymethyl)piperidin-3-ol (CAS 220218-57-5) in Chiral Building Block Selection


Stereochemical Purity as a Procurement-Decisive Specification: Four Stereoisomers with Distinct CAS Numbers and Price Differentials

4-(Hydroxymethyl)piperidin-3-ol possesses two stereocenters at C3 and C4, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) [1]. The (3R,4S) stereoisomer is assigned a separate CAS number (1821712-17-7) from the racemic mixture (220218-57-5), and commands a substantial price premium—$329.00 for 100 mg at 97% purity—reflecting the additional synthetic effort required for chiral resolution or asymmetric synthesis . The unspecified stereoisomer mixture (CAS 220218-57-5) is commercially available at lower cost and is suitable for early-stage discovery, but the defined stereoisomer is mandatory for structure-activity relationship (SAR) studies and late-stage development where stereochemical integrity directly impacts biological activity [2].

Stereochemistry Chiral building blocks Pharmaceutical intermediates

Trans-Selective Synthetic Route Achieves 55.7% Total Yield Over Four Steps for 5-HT Receptor Agonist Intermediate

The trans-isomer of 4-(hydroxymethyl)piperidin-3-ol serves as a key intermediate for novel 5-hydroxytryptamine (5-HT) receptor agonist candidates [1]. A published four-step synthetic route starting from 4-hydroxymethylpyridine—including benzyl protection, sodium borohydride reduction, hydroboration-oxidation, and benzyl deprotection—delivers trans-4-(hydroxymethyl)piperidin-3-ol with a total yield of 55.7% [1]. In contrast, alternative routes toward trans-3,4-disubstituted piperidines, such as the synthesis of trans-4-aminomethyl-piperidin-3-ol, required two distinct diastereoselective pathways (hydroboration-oxidation vs. epoxide ring-opening with LiCN) due to regioselectivity challenges influenced by the basic piperidine nitrogen [2].

Synthetic methodology 5-HT receptor agonists Process chemistry

Positional Selectivity Advantage: C3-OH Enables Orthogonal Protection Relative to C4-Hydroxymethyl Group

The adjacency of secondary alcohol (C3-OH) and primary alcohol (C4-CH2OH) functionalities in 4-(hydroxymethyl)piperidin-3-ol creates a unique orthogonal protection landscape. The C3-OH exhibits different reactivity from the C4-hydroxymethyl group due to steric and electronic differences (secondary vs. primary alcohol), enabling selective protection and sequential derivatization [1]. In contrast, 4-hydroxymethylpiperidine (CAS 90748-01-9), which lacks the C3-OH group, offers only a single hydroxyl handle for functionalization, limiting synthetic versatility in fragment-based drug discovery and parallel library synthesis [2]. Boc-protected 4-(hydroxymethyl)piperidine derivatives have been employed in Suzuki coupling sequences under Pd(PPh3)4 catalysis at 80-140°C [3], but the presence of the additional C3-OH in the target compound introduces a second modifiable site not available in simpler piperidinemethanol analogs.

Protecting group strategies Orthogonal functionalization Multistep synthesis

Validated Application in 5-HT4 Receptor Agonist Clinical Candidates: Direct Link to Gastroprokinetic Drug Development

The trans-3-hydroxy-4-hydroxymethyl substitution pattern is directly validated in advanced pharmaceutical development. The tetrahedron report on 5-HT4 receptor ligands explicitly identifies trans-4-hydroxymethyl-piperidin-3-ol as a key building block (designated as building block 2) for the synthesis of clinical candidates R149402 and R199715—both containing the trans-4-aminomethyl-piperidin-3-ol moiety [1]. The 4-hydroxymethyl-3-hydroxy piperidine scaffold serves as the immediate precursor for generating the 4-aminomethyl analog via functional group interconversion. This contrasts with alternative piperidine scaffolds: 2,6-disubstituted piperidin-3-ols (e.g., spectaline alkaloids) target distinct biological activities such as antibiotic and DNA-damaging effects, not 5-HT4 receptor modulation [2]; and 1-Z-4-hydroxymethylpiperidine is positioned for broader neurological disorders rather than the specific gastroprokinetic mechanism validated for the 3,4-disubstituted series .

5-HT4 receptor agonists Gastroprokinetic agents Medicinal chemistry

Physicochemical Profile: High Hydrogen Bond Donor Count (3) and Low XLogP3 (−0.6) Favorable for CNS Drug-Like Properties

4-(Hydroxymethyl)piperidin-3-ol exhibits computed physicochemical properties that align favorably with CNS drug design criteria: hydrogen bond donor count = 3, hydrogen bond acceptor count = 3, XLogP3 = −0.6, topological polar surface area = 52.5 Ų, and molecular weight = 131.17 g/mol [1]. These values fall well within Lipinski's Rule of Five parameters. For comparison, 4-hydroxymethylpiperidine (MW ~115, single H-bond donor) lacks the additional polarity and hydrogen-bonding capacity of the 3-OH group [2]. The trans-4-(4′-fluorophenyl)-3-hydroxymethylpiperidine intermediate used in paroxetine synthesis has significantly higher lipophilicity due to the aromatic substitution (calculated XLogP ~2.5-3.5), making it more suitable for serotonin transporter binding but less optimal as a versatile central scaffold for exploratory CNS chemistry [3].

Physicochemical properties CNS drug design Lipinski parameters

Optimal Application Scenarios for 4-(Hydroxymethyl)piperidin-3-ol (CAS 220218-57-5) Based on Validated Evidence


Medicinal Chemistry: Synthesis of 5-HT4 Receptor Agonists for Gastroprokinetic Drug Discovery

The trans-4-hydroxymethyl-piperidin-3-ol scaffold is a direct precursor to the trans-4-aminomethyl-piperidin-3-ol moiety found in 5-HT4 receptor agonist clinical candidates R149402 and R199715 [1]. Procurement of the correct stereoisomer is essential: the trans configuration is achieved via a validated 4-step hydroboration-oxidation sequence delivering 55.7% yield [2]. For SAR studies, the racemic mixture (CAS 220218-57-5) may suffice for initial screening, but the defined stereoisomer (e.g., (3R,4S) isomer, CAS 1821712-17-7) is required for lead optimization and candidate nomination .

Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis

The dual hydroxyl functionality (C3-OH and C4-CH2OH) provides two orthogonal synthetic handles for derivatization, enabling the generation of diverse compound libraries from a single core scaffold [1]. The low molecular weight (131.17 g/mol) and favorable physicochemical profile (XLogP3 −0.6, TPSA 52.5 Ų) align with fragment library criteria, while the piperidine nitrogen offers a third attachment point for N-functionalization [2].

Process Chemistry and Scale-Up: Benchmarking Synthetic Feasibility

The published 55.7% total yield over four steps from commercially available 4-hydroxymethylpyridine provides a validated benchmark for process development and cost-of-goods estimation [1]. The hydroboration-oxidation route has been optimized for diastereoselectivity, and the methodology is compatible with both benzyl and Boc protection strategies [2]. For kilogram-scale procurement, the racemic mixture (CAS 220218-57-5) offers the most favorable cost profile, while gram-scale stereochemically pure material is available from specialty suppliers at premium pricing .

Neurological Disorder Drug Development Beyond 5-HT4 Targets

The piperidine-3-ol scaffold with 4-hydroxymethyl substitution has been explored as a precursor in the development of drugs targeting neurological disorders beyond gastroprokinetic indications, including potential applications in modulating neurotransmitter systems [1]. The compound's CNS-favorable properties (HBD=3, XLogP3=−0.6) and structural similarity to validated CNS-active piperidines support its utility as a privileged scaffold for exploratory neuroscience programs [2].

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